4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine
Overview
Description
4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine is a piperazine derivative with a molecular formula of C17H18FN3O4S and a molecular weight of 379.4 g/mol . This compound is known for its unique chemical structure, which includes two aromatic rings, a piperazine ring, a fluorine atom, and a nitro group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis begins with 1-(2-amino-4-fluorophenyl)-4-methylsulfonylpiperazine.
Nitration: The starting material is nitrated using nitric acid and acetic anhydride to introduce the nitro group.
Reduction: The resulting nitro compound is then reduced using palladium on carbon and hydrogen gas to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It is used as a starting material in the synthesis of sulfonamide-based compounds, which have diverse biological activities.
Biology: The compound exhibits antibacterial, antifungal, and antiviral properties, making it useful in microbiological research.
Medicine: Its antitumor properties are being explored for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine involves its interaction with various molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. Its antitumor effects are believed to result from the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)-1-(4-methylphenyl)sulfonylpiperazine: Similar structure but lacks the 2-methyl group.
4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(4-chlorophenyl)sulfonylpiperazine: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine is unique due to the presence of both a fluorine atom and a nitro group on the aromatic ring, as well as the sulfonylpiperazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-3-6-16(7-4-13)27(25,26)21-10-9-20(12-14(21)2)18-8-5-15(22(23)24)11-17(18)19/h3-8,11,14H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGZMAFMKMEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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